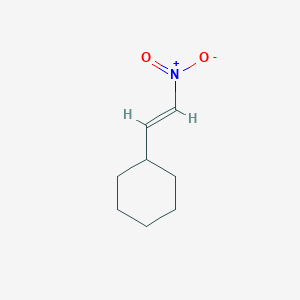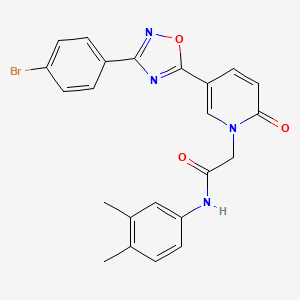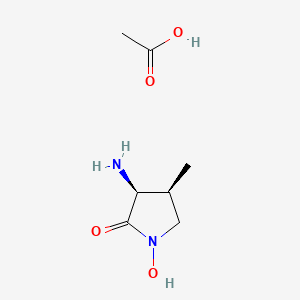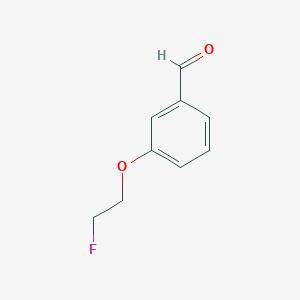
(2-Nitroethenyl)cyclohexane
Vue d'ensemble
Description
“(2-Nitroethenyl)cyclohexane” is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 . It is a liquid at room temperature .
Synthesis Analysis
A potential synthesis route for nitrocyclohexane derivatives involves the nitration of cyclohexane using tert-butyl nitrite as a nitrating agent under atmospheric pressure . This reaction is catalyzed by N-hydroxyphthalimide and results in the selective preparation of nitrocyclohexane .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered cyclohexane ring with a 2-nitroethenyl group attached . The molecule contains a total of 24 bonds, including 11 non-hydrogen bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, and 1 nitro group .Chemical Reactions Analysis
The chemical reactions involving “this compound” could potentially involve E2 elimination reactions . These reactions typically occur with secondary and tertiary alkyl halides and require a strong base .Applications De Recherche Scientifique
Catalytic Oxidation of Cyclohexene Cyclohexene oxidation is a complex process due to its multiple potential reaction sites and variable oxidation depths, leading to various oxidation states and functional groups. This process is highly relevant in the chemical industry for producing intermediates like 7-oxabicyclo[4.1.0]heptane, trans/cis-cyclohexane-1,2-diol, and cyclohex-2-en-1-ol, among others. Controllable and selective catalytic oxidation of cyclohexene, aiming for specific targeted products, represents a significant area of interest for both academic and industrial chemists. Advances in selective oxidation techniques have shown promise for efficient and targeted production of these valuable intermediates (Cao et al., 2018).
Cyclohexane Oxidation in Industrial Applications The oxidation of cyclohexane plays a crucial role in industrial applications, especially in the production of cyclohexanol and cyclohexanone, which are key intermediates for nylon 6 and nylon 6,6 production. The challenge of achieving high selectivity and conversion levels while minimizing byproduct formation is a focal point of research. Various metal salts like cobalt, gold, and silver have been explored as catalysts to improve selectivity and conversion efficiency in cyclohexane oxidation, highlighting the process's importance in the chemical industry (khirsariya & Mewada, 2014).
Degradation and Stability Studies Nitisinone, a compound with a nitro-substituted cyclohexane structure, has been studied for its degradation pathways and stability under various conditions. While initially developed as a herbicide, its application shifted towards medical treatment due to its metabolic effects. Studies focusing on the stability of nitisinone under different conditions have contributed to a better understanding of its degradation products, providing insights into its safe and effective use in medical applications (Barchańska et al., 2019).
Catalysts for Cyclohexane Oxidation Research on catalysts for selective cyclohexane oxidation has shown that developing new, efficient, and environmentally friendly catalysts is crucial for advancing chemical synthesis processes. The exploration of novel catalyst systems like TS-1, MCM, and SBA-15 highlights the ongoing efforts to find more effective and sustainable methods for cyclohexane oxidation, indicating the field's dynamic nature and its impact on industrial chemistry (Yan, 2007).
Safety and Hazards
“(2-Nitroethenyl)cyclohexane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) categories . The target organs include the central nervous system .
Propriétés
IUPAC Name |
[(E)-2-nitroethenyl]cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZCKIXXDUBFDC-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132839-80-6 | |
| Record name | [(E)-2-nitroethenyl]cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-dimethoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B3231666.png)

![(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3231670.png)
![(2Z)-6-bromo-2-[(2-chloro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3231679.png)
![(2Z)-6-bromo-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3231684.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3231687.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3231695.png)
![(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3231703.png)

![N,N-dimethyl-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzenesulfonamide](/img/structure/B3231717.png)
![(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3231719.png)
![1-[4-(2-Fluoroethoxy)-phenyl]-ethanone](/img/structure/B3231725.png)
